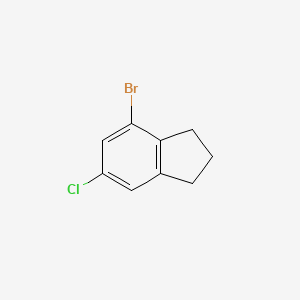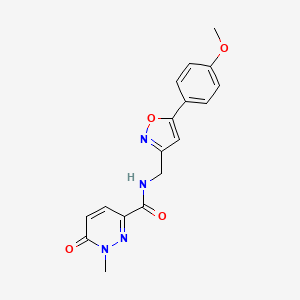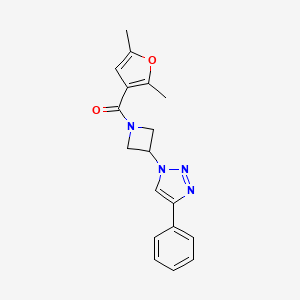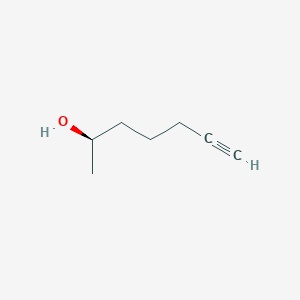
4-Bromo-6-cloro-2,3-dihidro-1H-indeno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-6-chloro-2,3-dihydro-1H-indene” is a chemical compound with the CAS Number: 1781866-84-9 . It has a molecular weight of 231.52 . The IUPAC name for this compound is 4-bromo-6-chloro-2,3-dihydro-1H-indene . It is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “4-Bromo-6-chloro-2,3-dihydro-1H-indene” is 1S/C9H8BrCl/c10-9-5-7(11)4-6-2-1-3-8(6)9/h4-5H,1-3H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-Bromo-6-chloro-2,3-dihydro-1H-indene” is a liquid at room temperature . It has a molecular weight of 231.52 .Aplicaciones Científicas De Investigación
Síntesis Química
“4-Bromo-6-cloro-2,3-dihidro-1H-indeno” se utiliza a menudo como un bloque de construcción en la síntesis química . Su estructura única le permite participar en una variedad de reacciones, lo que lo convierte en una herramienta versátil para los químicos.
Catalizador
Este compuesto se ha utilizado como catalizador en la síntesis de derivados de 4H-pirano, piranopirazol y pirazolo[1,2-b]ftalazina . Estos derivados tienen una amplia gama de aplicaciones en química medicinal y ciencia de materiales.
Ciencia de Materiales
En la ciencia de materiales, “this compound” podría utilizarse en el desarrollo de nuevos materiales . Sus propiedades únicas podrían contribuir a la creación de materiales con características novedosas.
Química Analítica
“this compound” se puede utilizar en química analítica como un compuesto estándar o de referencia . Su estructura y propiedades bien definidas lo hacen ideal para este propósito.
Mecanismo De Acción
Target of Action
This compound belongs to the class of indene derivatives, which have been found to interact with various biological targets, but specific interactions for this compound need further investigation .
Mode of Action
Indene derivatives have been known to interact with their targets through various mechanisms, including binding to active sites, inducing conformational changes, and modulating signal transduction pathways .
Biochemical Pathways
Indene derivatives have been implicated in a variety of biochemical pathways, but the specific pathways influenced by this compound remain to be elucidated .
Pharmacokinetics
The compound is a solid at room temperature, suggesting it may have different bioavailability and pharmacokinetic properties compared to liquid compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-6-chloro-2,3-dihydro-1H-indene. For instance, the compound should be stored at room temperature for optimal stability . Other factors such as pH, presence of other compounds, and specific cellular environments may also impact its action and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Bromo-6-chloro-2,3-dihydro-1H-indene is its high degree of purity, which makes it suitable for various lab experiments. It is also relatively easy to synthesize, which makes it a cost-effective alternative to other anticancer drugs. However, one of the main limitations of 4-Bromo-6-chloro-2,3-dihydro-1H-indene is its high reactivity, which makes it difficult to handle and store. It also has a short half-life, which limits its potential applications in vivo.
Direcciones Futuras
There are several future directions for the research and development of 4-Bromo-6-chloro-2,3-dihydro-1H-indene. One of the main directions is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential applications in combination with other anticancer drugs to enhance its efficacy. Additionally, the development of 4-Bromo-6-chloro-2,3-dihydro-1H-indene analogs with improved pharmacological properties is also an area of future research. Finally, the investigation of the mechanism of action of 4-Bromo-6-chloro-2,3-dihydro-1H-indene and its potential applications in other fields, such as neurobiology and immunology, is an area of great interest.
Métodos De Síntesis
The synthesis of 4-Bromo-6-chloro-2,3-dihydro-1H-indene can be achieved through various methods, including the Friedel-Crafts reaction, the Suzuki-Miyaura reaction, and the Stille coupling reaction. The most commonly used method involves the Friedel-Crafts reaction of 2,3-dihydroindene with bromine and chlorine in the presence of a Lewis acid catalyst, such as aluminum chloride. This method yields 4-Bromo-6-chloro-2,3-dihydro-1H-indene with a high degree of purity and is relatively simple to perform.
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Propiedades
IUPAC Name |
4-bromo-6-chloro-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-9-5-7(11)4-6-2-1-3-8(6)9/h4-5H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDPLEFLDMABKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-chloro-6-fluorophenyl)-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2397145.png)
![ethyl 4-((4-((3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2397147.png)



![5-[(Z)-(dimethylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2397155.png)


![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2397160.png)

![2-ethoxy-1-{[4-(2-fluorophenyl)piperazino]carbonyl}-6,7,8,9-tetrahydro-4H-quinolizin-4-one](/img/structure/B2397163.png)